4,6-Dichloro-1,3-benzothiazole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-1,3-benzothiazole-2-carboxylic acid is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of chlorine atoms at the 4 and 6 positions of the benzothiazole ring and a carboxylic acid group at the 2 position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
Vorbereitungsmethoden
The synthesis of 4,6-Dichloro-1,3-benzothiazole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions. The reaction typically proceeds as follows:
Cyclization Reaction: 2-aminothiophenol reacts with chloroacetic acid in the presence of a strong acid catalyst, such as hydrochloric acid, to form the benzothiazole ring.
Chlorination: The resulting benzothiazole intermediate is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride to introduce chlorine atoms at the 4 and 6 positions.
Carboxylation: Finally, the chlorinated benzothiazole is carboxylated using carbon dioxide or a carboxylating agent to introduce the carboxylic acid group at the 2 position.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
4,6-Dichloro-1,3-benzothiazole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, reaction with an amine in the presence of a base can yield the corresponding amino derivative.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of an acid catalyst to form esters.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-1,3-benzothiazole-2-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents. Its derivatives have shown promising activity against bacterial and fungal infections.
Biological Studies: It is used in biological studies to investigate enzyme inhibition and protein-ligand interactions. Its ability to inhibit certain enzymes makes it a valuable tool in drug discovery.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and agrochemicals. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-1,3-benzothiazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
4,6-Dichloro-1,3-benzothiazole-2-carboxylic acid can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Lacks the chlorine atoms and carboxylic acid group, making it less reactive in certain substitution reactions.
6-Chlorobenzothiazole: Contains only one chlorine atom, resulting in different reactivity and biological activity.
2-Mercaptobenzothiazole: Contains a thiol group instead of a carboxylic acid group, making it more suitable for applications in rubber vulcanization.
The unique combination of chlorine atoms and a carboxylic acid group in this compound imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C8H3Cl2NO2S |
---|---|
Molekulargewicht |
248.08 g/mol |
IUPAC-Name |
4,6-dichloro-1,3-benzothiazole-2-carboxylic acid |
InChI |
InChI=1S/C8H3Cl2NO2S/c9-3-1-4(10)6-5(2-3)14-7(11-6)8(12)13/h1-2H,(H,12,13) |
InChI-Schlüssel |
NNPHKGUOPJTZMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1SC(=N2)C(=O)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.